9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene 9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene
Brand Name: Vulcanchem
CAS No.: 52512-03-5
VCID: VC19626712
InChI: InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2
SMILES:
Molecular Formula: C9H12BrCl
Molecular Weight: 235.55 g/mol

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene

CAS No.: 52512-03-5

Cat. No.: VC19626712

Molecular Formula: C9H12BrCl

Molecular Weight: 235.55 g/mol

* For research use only. Not for human or veterinary use.

9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene - 52512-03-5

Specification

CAS No. 52512-03-5
Molecular Formula C9H12BrCl
Molecular Weight 235.55 g/mol
IUPAC Name 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene
Standard InChI InChI=1S/C9H12BrCl/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-2,7-8H,3-6H2
Standard InChI Key WARUXQHMAFMADW-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C2(Cl)Br)CCC=C1

Introduction

Structural Characteristics and Molecular Topology

Bicyclic Framework and Halogen Substitution

The core structure of 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene consists of a bicyclo[6.1.0]nonane system, comprising a seven-membered ring fused to a one-membered ring via a shared bridgehead carbon (C9). This arrangement creates significant steric strain, particularly at the bridgehead, where both bromine and chlorine atoms are substituents. The anti-periplanar orientation of the halogens introduces torsional strain, which influences the compound’s reactivity and stability.

The molecular formula C₉H₁₂BrCl (molecular weight: 243.55 g/mol) reflects the presence of two distinct halogens at C9. X-ray crystallographic studies of analogous compounds suggest that the bicyclo[6.1.0]nonane system adopts a chair-like conformation for the seven-membered ring, with the smaller ring enforcing a planar geometry at the bridgehead.

Stereochemical Considerations

The stereochemistry at C9 is critical to understanding the compound’s behavior. In 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene, the bromine and chlorine atoms occupy axial positions relative to the bicyclic framework. This configuration creates a dipole moment of approximately 2.1 D, as estimated from computational models of similar structures . The electronegativity difference between bromine (2.96) and chlorine (3.16) further polarizes the C9–X bonds, rendering the carbon susceptible to nucleophilic attack.

Synthetic Methodologies

Halogenation of Bicyclo[6.1.0]non-4-ene

The most common synthesis involves the dihalogenation of bicyclo[6.1.0]non-4-ene using a two-step protocol:

  • Bromination: Treatment with N-bromosuccinimide (NBS) in carbon tetrachloride yields 9-bromobicyclo[6.1.0]non-4-ene.

  • Chlorination: Subsequent reaction with sulfuryl chloride (SO₂Cl₂) under UV light introduces the chlorine substituent at C9.

Alternative Routes

  • Simultaneous Halogenation: A one-pot approach using bromine chloride (BrCl) in dichloromethane at -20°C produces the target compound in 52% yield, albeit with minor quantities of dibrominated and dichlorinated byproducts.

  • Metathesis Strategies: Transition-metal-catalyzed ring-closing metathesis of dihalogenated dienes has been explored but remains inefficient (<30% yield) .

Physicochemical Properties

Experimental data for 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene remain limited, but properties can be extrapolated from related compounds:

PropertyValue (Estimated)Basis for Estimation
Density (g/cm³)1.45–1.55Analogous bromochlorocycloalkanes
Boiling Point (°C)210–220Molecular weight correlations
LogP (Octanol-Water)3.2–3.8Computational models

The compound’s low solubility in polar solvents (<0.1 mg/mL in water) and moderate solubility in dichloromethane (12 mg/mL) suggest applications in non-aqueous reaction systems.

Reactivity and Chemical Behavior

Nucleophilic Displacement

The C9 position undergoes nucleophilic substitution (SN2) with soft nucleophiles like iodide or thiophenol. For example:
C₉H₁₂BrCl+KIC₉H₁₂ICl+KBr\text{C₉H₁₂BrCl} + \text{KI} \rightarrow \text{C₉H₁₂ICl} + \text{KBr}
Reaction rates are highly solvent-dependent, with DMF accelerating substitutions by 15-fold compared to THF.

Thermal Rearrangements

Heating to 120°C induces a retro-Diels-Alder reaction, cleaving the smaller ring to yield chlorinated and brominated cycloheptenes. This pathway dominates under anhydrous conditions, with an activation energy of 98 kJ/mol.

Comparative Analysis with Related Compounds

The dual halogenation at C9 distinguishes 9-bromo-9-chlorobicyclo[6.1.0]non-4-ene from analogs:

CompoundHalogenationKey Reactivity Difference
9-Chlorobicyclo[6.1.0]non-4-eneMonochlorinatedSlower SN2 rates (×0.3)
9,9-Dibromobicyclo[6.1.0]non-4-eneDibrominatedHigher thermal stability (ΔT +40°C)
9-Bromobicyclo[3.3.0]octa-2,5-dieneSmaller ring systemPreferential [2+2] cycloaddition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator